REACTION_CXSMILES
|
[F:1][C:2]1([F:24])[C:8](=[O:9])[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[N:5](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:4][CH2:3]1.S(=O)(=O)(O)O.[OH-].[K+]>C(O)(=O)C>[F:24][C:2]1([F:1])[C:8](=[O:9])[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[NH:5][CH2:4][CH2:3]1 |f:2.3|
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Name
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4,4-Difluoro-1-tosyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1(CCN(C2=C(C1=O)C=CC=C2)S(=O)(=O)C2=CC=C(C)C=C2)F
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Name
|
|
Quantity
|
14 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled
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Type
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EXTRACTION
|
Details
|
extracted three times with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
the resulting organic layer was dried over anhydrous potassium carbonate
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Type
|
CUSTOM
|
Details
|
By evaporating the reaction solvent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCNC2=C(C1=O)C=CC=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |